molecular formula C21H19N5O2 B2958285 N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1448043-79-5

N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No. B2958285
CAS RN: 1448043-79-5
M. Wt: 373.416
InChI Key: XXOYOXMEFSUWKT-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a wide range of physiological processes.

Scientific Research Applications

Synthesis and Reactivity

A study on Utility of N-(4-(N-Substituted Sulfamoyl)phenyl) cyanothioformamides in the synthesis of heterocyclic compounds demonstrated the preparation of novel cyanothioformamides through treatment with potassium cyanide. This research is pivotal for understanding the compound's utility in synthesizing imidazolines and other heterocycles, showcasing its versatility in organic synthesis (El-Gaby et al., 2004).

Application in Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions highlighted the significance of substituent effects on inhibition efficacy. The study found that certain imidazole derivatives, potentially related in structure to N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, offered excellent protection against corrosion, indicating its potential application in materials science (Prashanth et al., 2021).

Aldehyde Oxidase (AO) Metabolism Reduction

The Systematic structure modifications of imidazo[1,2-a]pyrimidine study focused on reducing metabolism mediated by aldehyde oxidase (AO), a concern for many pharmaceuticals. Through structural modification strategies, the research explored ways to minimize AO oxidation, which can be relevant for optimizing the pharmacokinetic properties of related compounds (Linton et al., 2011).

Mechanism of Action

Target of Action

The compound N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, also known as N’-(2-cyanophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide, is a complex molecule that contains both indole and imidazole moieties . Indole derivatives have been found to bind with high affinity to multiple receptors , while imidazole derivatives are known for their broad range of chemical and biological properties . .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization , while imidazole derivatives show both acidic and basic properties . These properties could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways and their downstream effects.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s absorption and distribution.

Result of Action

Given the wide range of biological activities associated with indole and imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-15-17-9-4-5-10-18(17)25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,11,13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYOXMEFSUWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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